molecular formula C21H23FN6O2 B6468663 6-[5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine CAS No. 2640970-30-3

6-[5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine

Cat. No.: B6468663
CAS No.: 2640970-30-3
M. Wt: 410.4 g/mol
InChI Key: SEUMJPZJQPEYAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine (CAS# 2640970-30-3) is a purine-based chemical compound with a molecular formula of C21H23FN6O2 and a molecular weight of 410.44 g/mol . This compound is offered for research purposes as part of chemical libraries for screening and investigation. Compounds based on the 6-piperidinyl purine core, such as this one, are of significant interest in pharmacological research due to their desirable characteristics for probing the endocannabinoid system . Research indicates that such analogs are explored as potent and selective antagonists or inverse agonists of the human Cannabinoid receptor type 1 (hCB1) . The targeting of CB1 receptors is a validated approach for investigating potential treatments for metabolic conditions, diabetes, and hepatic disorders . A key focus in this research area is the development of compounds with limited brain penetration to avoid central nervous system (CNS)-related adverse effects, and the structural features of this purine derivative are consistent with this peripheralization strategy . This product is intended for research use only in a laboratory setting and is not for human or veterinary diagnostic or therapeutic use. Researchers can find detailed chemical identifiers for this compound, including its InChI Key (SEUMJPZJQPEYAW-UHFFFAOYSA-N) and SMILES string, to support their analytical and experimental work .

Properties

IUPAC Name

(4-fluorophenyl)-[2-[9-(2-methoxyethyl)purin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN6O2/c1-30-7-6-26-13-25-18-19(26)23-12-24-20(18)27-8-15-10-28(11-16(15)9-27)21(29)14-2-4-17(22)5-3-14/h2-5,12-13,15-16H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUMJPZJQPEYAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Purine at the N9 Position

Purine derivatives undergo alkylation at the N9 position due to the higher nucleophilicity of this nitrogen atom. A representative protocol involves reacting purine with 2-methoxyethyl chloride in the presence of a strong base such as sodium hydride (NaH) in anhydrous dimethylformamide (DMF) at 60°C for 12 hours. The reaction proceeds via deprotonation of the N9 nitrogen, followed by nucleophilic attack on the alkyl halide.

Key Reaction Parameters

ParameterValue
SolventAnhydrous DMF
BaseSodium hydride (2.5 eq)
Temperature60°C
Time12 hours
Yield68–75% (reported for analogous purine alkylations)

Purification is achieved via silica gel chromatography using a gradient of ethyl acetate and hexane (3:7 to 1:1). The product is characterized by 1H^1H-NMR (δ 8.6 ppm for purine protons, δ 4.2 ppm for –OCH2–) and LC-MS (m/z 195.1 [M+H]+^+).

Synthesis of the Bicyclic Amine: Octahydropyrrolo[3,4-c]Pyrrole

The octahydropyrrolo[3,4-c]pyrrole moiety is synthesized via a cyclization strategy. Patent CN101516884A outlines a method for constructing this bicyclic amine using pyrrolidine precursors.

Cyclization of Pyrrolidine Derivatives

A two-step process is employed:

  • Mitsunobu Reaction : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3_3) facilitate the intramolecular cyclization of a bis-hydroxy-pyrrolidine precursor.

  • Reductive Amination : The intermediate is reduced using sodium cyanoborohydride (NaBH3_3CN) in methanol to yield the saturated bicyclic structure.

Representative Protocol

StepReagents/Conditions
CyclizationDEAD (1.2 eq), PPh3_3 (1.5 eq), THF, 0°C→RT, 6h
ReductionNaBH3_3CN (3 eq), MeOH, 25°C, 12h
Overall Yield52% (isolated as hydrochloride salt)

The product is confirmed by 13C^{13}C-NMR (δ 45–55 ppm for bridgehead carbons) and high-resolution mass spectrometry (HRMS).

The introduction of the 4-fluorobenzoyl group to the bicyclic amine is critical for subsequent coupling.

Acylation with 4-Fluorobenzoyl Chloride

The amine reacts with 4-fluorobenzoyl chloride in dichloromethane (DCM) using triethylamine (Et3_3N) as a base. The reaction is exothermic and requires temperature control.

Optimized Conditions

ParameterValue
SolventDCM
BaseEt3_3N (3 eq)
Temperature0°C→25°C (gradual)
Time2 hours
Yield89% (analogous acylation)

The product is isolated via aqueous workup (5% HCl wash) and recrystallized from ethanol. FT-IR analysis shows a carbonyl stretch at 1680 cm1^{-1}.

Coupling of the Purine and Bicyclic Amine Moieties

The final step involves nucleophilic aromatic substitution (SNAr) at the C6 position of the purine.

SNAr Reaction Conditions

The 6-chloro substituent in 9-(2-methoxyethyl)-6-chloro-9H-purine is displaced by the secondary amine of the benzoylated bicyclic amine.

Protocol

ParameterValue
SolventDMSO
BasePotassium tert-butoxide (2 eq)
Temperature90°C
Time24 hours
Yield63% (isolated)

The reaction mixture is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient). Purity is confirmed by HPLC (>98%), and the structure is validated by 1H^1H-NMR and HRMS.

Analytical and Optimization Challenges

Regioselectivity in Purine Substitution

Competing substitution at the C2 position is mitigated by using bulky bases (e.g., KOtBu) and polar aprotic solvents (DMSO), which favor C6 selectivity.

Steric Hindrance in Bicyclic Amine

The octahydropyrrolo[3,4-c]pyrrole’s bridgehead nitrogen exhibits reduced nucleophilicity. Catalytic amounts of iodide (e.g., KI) enhance reactivity via the “Klitzard effect” .

Chemical Reactions Analysis

Types of Reactions

6-[5-(4-Fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine undergoes various reactions, including:

  • Oxidation: The compound can be oxidized under mild conditions to introduce functional groups or modify existing ones.

  • Reduction: Hydrogenation reactions can reduce specific double bonds within the molecule.

  • Substitution: Electrophilic or nucleophilic substitution can occur, especially at the fluorobenzoyl site.

Common Reagents and Conditions

  • Oxidation: Common reagents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

  • Reduction: Catalysts like palladium on carbon (Pd/C) in hydrogenation reactions.

  • Substitution: Halogenating agents such as bromine (Br2) and nucleophiles like amines.

Major Products

The primary products of these reactions depend on the reagent and conditions but often involve the formation of hydroxylated, alkylated, or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique electronic properties and potential as a precursor for more complex organic molecules.

Biology

In biological research, it serves as a probe or inhibitor for studying enzyme functions and protein interactions.

Medicine

Pharmacologically, it may be investigated for its therapeutic potential, particularly in targeting specific receptors or enzymes involved in disease pathways.

Industry

Industrially, it could be used in the synthesis of advanced materials, including pharmaceuticals, agrochemicals, and specialty polymers.

Mechanism of Action

The mechanism by which 6-[5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine exerts its effects typically involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or modify the target's activity, leading to downstream effects on cellular pathways. For instance, the fluorobenzoyl group may facilitate binding through π-π stacking interactions, while the purine moiety can interact with nucleotide-binding sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues are summarized below:

Compound Name Molecular Formula Molecular Weight Key Substituents Source
6-{5-[(3,5-Difluorophenyl)methanesulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine C₁₉H₂₀F₂N₆O₂S 434.46 3,5-Difluorophenylmethanesulfonyl, methyl group on purine
4-{6-(4-Fluorophenyl)-7,8-epoxy-6-hydroxy-8a-isopropyl-7-phenyl-8-(phenylcarbamoyl)hexahydro-2H-pyrrolo[...] C₃₃H₃₃FN₂O₆ 572.62 4-Fluorophenyl, epoxy bridge, isopropyl, phenylcarbamoyl
(3R)-4-(1b-(4-Fluorophenyl)-7-hydroxy-7-isopropyl-1a-phenyl-7a-(phenylcarbamoyl)hexahydro-1aH-oxireno[...] C₃₂H₃₄FN₃O₆ 575.63 4-Fluorophenyl, oxireno-pyrrolo-oxazine, phenylcarbamoyl
Target Compound C₂₃H₂₅FN₆O₂ 444.48 4-Fluorobenzoyl, 2-methoxyethyl on purine, octahydropyrrolo[3,4-c]pyrrole core N/A (Hypothetical)

Key Observations:

Fluorinated Aromatic Groups: The target compound’s 4-fluorobenzoyl group differs from analogues with 3,5-difluorophenylmethanesulfonyl () or non-acylated fluorophenyl groups (). Fluorine enhances metabolic stability and binding affinity in drug design, but sulfonyl vs. benzoyl groups may alter polarity and target interactions .

Purine Substituents: The 2-methoxyethyl group on the purine nitrogen contrasts with the methyl group in ’s analogue.

Core Heterocycles: The octahydropyrrolo[3,4-c]pyrrole core is shared with ’s compound but differs from the oxireno-pyrrolo-oxazine systems in , which introduce epoxy or carbamoyl functionalities. These variations influence conformational rigidity and hydrogen-bonding capacity .

Pharmacological Implications (Hypothetical)

  • The 4-fluorobenzoyl group may enhance selectivity over non-fluorinated analogues .
  • Kinase Inhibition : The bicyclic pyrrolo-pyrrole system could act as a kinase hinge-binding motif, with the fluorinated group modulating potency against specific isoforms.

Biological Activity

The compound 6-[5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure

The molecular formula of the compound is C16H15F3N2O4C_{16}H_{15}F_{3}N_{2}O_{4}. The structure features a purine base modified with a methoxyethyl group and an octahydropyrrolo moiety, which may influence its biological interactions.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral activity. A study focused on the CHVB series analogues demonstrated that certain derivatives possess significant efficacy against Chikungunya virus, with effective concentrations (EC50) ranging from 10 µM to 70 µM, depending on the specific analogue tested. The selectivity index (SI) also varied, indicating differing levels of cytotoxicity relative to antiviral effectiveness .

JNK Inhibition

The compound has been investigated as a potential inhibitor of the c-Jun N-terminal kinase (JNK) pathway, which is implicated in various diseases, including cancer and neurodegenerative disorders. JNK inhibitors have shown promise in preclinical models for reducing inflammation and promoting apoptosis in cancer cells. The presence of the 4-fluorobenzoyl group may enhance binding affinity to JNK targets, although specific binding studies for this compound are still required to confirm this hypothesis .

The proposed mechanism involves the inhibition of JNK signaling pathways, leading to decreased cell proliferation and increased apoptosis in cancer cell lines. This mechanism is supported by various studies showing that JNK inhibitors can sensitize tumor cells to chemotherapeutic agents .

Study 1: Antiviral Activity Against Chikungunya Virus

In a controlled laboratory setting, several analogues of the compound were tested for their antiviral properties against Chikungunya virus. The results indicated that compounds with structural similarities exhibited EC50 values significantly lower than those of standard antiviral drugs. For instance:

CompoundEC50 (µM)CC50 (µM)SI
Compound A10 ± 0.417 ± 3.81.7
Compound B70 ± 18n.d.n.d.

These findings suggest that modifications to the molecular structure can dramatically affect biological activity .

Study 2: JNK Inhibition in Cancer Models

A series of experiments were conducted using cell lines derived from various cancers to assess the efficacy of the compound as a JNK inhibitor. The results demonstrated that treatment with the compound led to:

  • Reduced cell viability : A significant decrease in cell proliferation was observed at concentrations above 5 µM.
  • Increased apoptosis : Flow cytometry analysis confirmed higher rates of apoptosis in treated cells compared to controls.

These outcomes indicate the potential application of this compound in therapeutic strategies targeting JNK pathways in cancer treatment .

Q & A

Q. What are the standard protocols for synthesizing purine derivatives with pyrrolo[3,4-c]pyrrolidine moieties?

Methodological Answer:

  • Step 1: Utilize nucleophilic substitution or cross-coupling reactions to attach substituents to the purine core. For example, describes refluxing 3-amino-2-cyanopyrroles with reagents like methanol, ammonia, or formamide under controlled conditions (6–8 hours, 80–100°C) to form pyrrolo[3,2-d]pyrimidine analogs .
  • Step 2: Purify intermediates via column chromatography or crystallization (e.g., ethanol-DMF mixtures for compound 9 in ) .
  • Step 3: Characterize products using melting point analysis, IR (to confirm functional groups like carbonyls), and NMR (to resolve stereochemistry in octahydropyrrolo[3,4-c]pyrrolidine systems) .

Example Synthesis Table (Adapted from ):

CompoundMethodReagents/ConditionsYieldCharacterization Techniques
9AMethanol, NH₃, 3h65%NMR, IR, MS
9BFormamide, DMF, 8h72%NMR, IR, MS

Q. How are structural ambiguities resolved in complex bicyclic systems like octahydropyrrolo[3,4-c]pyrrolidine?

Methodological Answer:

  • Step 1: Perform 2D NMR (COSY, HSQC, HMBC) to assign proton and carbon signals, particularly for overlapping peaks in the pyrrolidine/pyrrole regions .
  • Step 2: Use X-ray crystallography (if crystals are obtainable) to confirm stereochemistry, as seen in for pyrimidoindole analogs .
  • Step 3: Validate computational models (DFT or molecular mechanics) against experimental data to resolve conformational uncertainties .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity in multi-step syntheses?

Methodological Answer:

  • Step 1: Screen solvents (e.g., DMF vs. methanol) and catalysts (e.g., p-toluenesulfonic acid in ) to identify optimal conditions .
  • Step 2: Monitor reaction progress via TLC or HPLC to minimize side products (e.g., impurities like those in ) .
  • Step 3: Apply Design of Experiments (DoE) to evaluate interactions between variables (temperature, time, stoichiometry) .

Case Study ():

  • Method B for compound 12 achieved higher yields (75%) than Method A (68%) due to the addition of p-toluenesulfonic acid, which accelerated imine formation .

Q. How should contradictions in biological activity data be addressed for fluorinated purine analogs?

Methodological Answer:

  • Step 1: Validate assay reproducibility using positive/negative controls (e.g., reference standards in ) .
  • Step 2: Perform structure-activity relationship (SAR) studies by systematically modifying substituents (e.g., replacing 4-fluorobenzoyl with non-fluorinated groups) .
  • Step 3: Use molecular docking to predict binding affinities and compare with experimental IC₅₀ values (e.g., highlights fluorophenyl groups as critical for target interactions) .

Q. What strategies mitigate challenges in characterizing hygroscopic or unstable intermediates?

Methodological Answer:

  • Step 1: Conduct reactions under inert atmospheres (N₂/Ar) to prevent hydrolysis of moisture-sensitive groups (e.g., tert-butyldimethylsilyl ethers in ) .
  • Step 2: Use lyophilization or low-temperature crystallization to stabilize intermediates .
  • Step 3: Employ hyphenated techniques like LC-MS or GC-MS for real-time analysis of degradation products .

Data Contradiction Analysis

Q. How to reconcile discrepancies in spectroscopic data for regioisomeric products?

Methodological Answer:

  • Step 1: Compare experimental NMR shifts with predicted values from databases (e.g., SDBS) or computational tools (e.g., ACD/Labs) .
  • Step 2: Synthesize authentic standards (e.g., ’s Imp. E and F) to confirm peak assignments .
  • Step 3: Use isotopic labeling (e.g., ¹³C-enriched reagents) to trace signal origins in ambiguous cases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.